![molecular formula C9H17NO B1530713 8-Oxaspiro[4.5]decan-1-amine CAS No. 1558105-22-8](/img/structure/B1530713.png)

8-Oxaspiro[4.5]decan-1-amine

Descripción general

Descripción

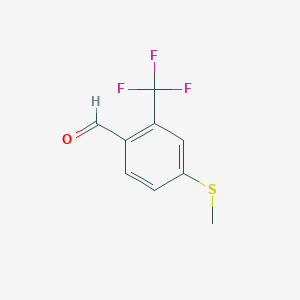

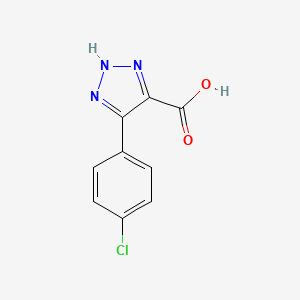

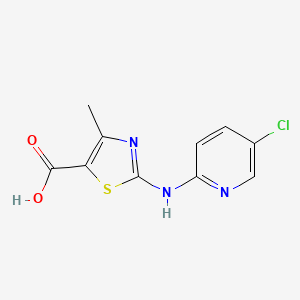

“8-Oxaspiro[4.5]decan-1-amine” is a molecule that contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has also been developed .Molecular Structure Analysis

The molecular structure of “8-Oxaspiro[4.5]decan-1-amine” contains a total of 29 bonds. There are 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

8-Oxaspiro[4.5]decan-1-amine serves as a precursor in the synthesis of various biologically active compounds. Its unique spirocyclic structure is beneficial in creating complex molecules that can interact with biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the design and synthesis of new drugs. Its versatility allows for the development of spirocyclic frameworks, which are common in natural products and pharmaceuticals .

Agrochemical Research

The spirocyclic nature of 8-Oxaspiro[4.5]decan-1-amine makes it a valuable scaffold in agrochemical research. It can be used to create novel pesticides and herbicides with improved efficacy and safety profiles .

Material Science Innovations

This compound finds applications in material science due to its distinct chemical identity. It can contribute to the development of new materials with unique properties for various industrial applications .

Flow Chemistry

8-Oxaspiro[4.5]decan-1-amine is synthesized using flow chemistry techniques, which offer advantages in terms of scalability and sustainability. This method is particularly useful for producing this compound in large quantities for industrial use .

Enantioselective Synthesis

The compound is also significant in enantioselective synthesis, where it’s used to produce specific enantiomers of drug molecules. This is crucial for creating medications with desired therapeutic effects and minimal side effects .

Mecanismo De Acción

Target of Action

The primary target of 8-Oxaspiro[4.5]decan-1-amine is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system .

Mode of Action

8-Oxaspiro[4.5]decan-1-amine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl .

Biochemical Pathways

The activation of the mu-opioid receptor by 8-Oxaspiro[4.5]decan-1-amine leads to cellular hyperpolarization and inhibition of tonic neural activity . This results in analgesic effects, which are the primary therapeutic benefits of this compound .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

The activation of the mu-opioid receptor by 8-Oxaspiro[4.5]decan-1-amine results in analgesic effects . Compared to existing MOR agonists, 8-Oxaspiro[4.5]decan-1-amine and other G protein-selective modulators may produce therapeutic analgesic effects with reduced adverse effects .

Action Environment

Propiedades

IUPAC Name |

8-oxaspiro[4.5]decan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCBSAUZQPFGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)

![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)

![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)